(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone

Description

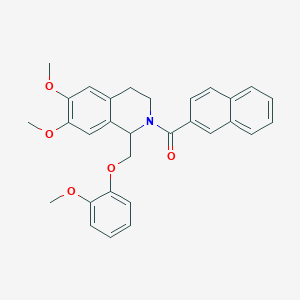

The compound (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone (hereafter referred to as the target compound) is a dihydroisoquinoline derivative characterized by:

- A 6,7-dimethoxy-substituted tetrahydroisoquinoline core.

- A (2-methoxyphenoxy)methyl substituent at position 1 of the isoquinoline ring.

- A naphthalen-2-yl methanone group at position 2.

Properties

IUPAC Name |

[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-2-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29NO5/c1-33-26-10-6-7-11-27(26)36-19-25-24-18-29(35-3)28(34-2)17-22(24)14-15-31(25)30(32)23-13-12-20-8-4-5-9-21(20)16-23/h4-13,16-18,25H,14-15,19H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSSABDYKFPBOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC5=CC=CC=C5C=C4)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 450.49 g/mol. The structure includes a tetrahydroisoquinoline core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C26H26N2O5 |

| Molecular Weight | 450.49 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Binding : It could bind to neurotransmitter receptors, influencing neurological pathways.

- Metal Ion Chelation : The presence of methoxy groups may facilitate interactions with metal ions, potentially altering their biological availability.

Anticancer Properties

Recent studies have indicated that derivatives of tetrahydroisoquinoline possess significant anticancer properties. For instance:

- In vitro Studies : Compounds similar to the target compound have shown inhibition of tumor cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values indicating effective cytotoxicity at low concentrations .

- Mechanistic Insights : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- In vitro Testing : It demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest it could serve as a lead compound for antibiotic development .

Neuroprotective Effects

Studies have indicated potential neuroprotective effects:

- Cell Culture Models : In models of neurodegeneration, the compound exhibited protective effects against oxidative stress-induced cell death, suggesting its utility in treating conditions like Alzheimer's disease .

Case Studies

- Anticancer Efficacy : A study evaluating a series of tetrahydroisoquinoline derivatives found that certain modifications enhanced their potency against cancer cell lines. The lead compounds from this study were structurally similar to the target compound and showed promising results in inhibiting tumor growth in xenograft models .

- Antimicrobial Activity : A comparative analysis of various isoquinoline derivatives revealed that those with methoxy substitutions exhibited superior antimicrobial activity against resistant strains of bacteria, highlighting the importance of functional group positioning in enhancing efficacy .

Summary of Findings

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Compound 90 ():

- Structure: (6,7-dimethoxy-1-((3-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone.

- Key Differences: Phenyl methanone instead of naphthyl. 3-Methoxyphenoxy vs. 2-methoxyphenoxy substituent.

- The ortho-methoxy group in the target compound may introduce steric hindrance, altering conformational flexibility compared to the meta-methoxy isomer in Compound 90 .

Compound 91 ():

- Structure: (3-chlorophenyl)(6,7-dimethoxy-1-((3-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone.

- Key Differences: 3-Chlorophenyl methanone vs. naphthyl. Chlorine substituent introduces electron-withdrawing effects.

- Implications:

CIQ ():

- Structure: (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone.

- Key Differences: 4-Methoxyphenoxy vs. 2-methoxyphenoxy substituent. 3-Chlorophenyl vs. naphthyl.

- Implications:

Analogues with Modified Core Structures

1,4-Phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone] ():

- Structure: A dimeric compound with two tetrahydroisoquinoline cores linked via a phenyl bridge.

- Key Differences: Dimeric architecture vs. monomeric target compound. Absence of phenoxy methyl or naphthyl groups.

- Implications: The dimeric structure may exhibit reduced bioavailability due to higher molecular weight (>600 Da). The target compound’s monomeric structure and naphthyl group likely enhance membrane permeability .

BChE Inhibitors ():

- Structures: Derivatives with pyrrolidinyl/morpholino benzamide substituents instead of methanone-naphthyl.

- Key Differences: Polar amide groups vs. hydrophobic methanone-naphthyl.

- Implications: The target compound’s naphthyl methanone group may reduce hydrogen-bonding capacity but improve CNS penetration compared to amide-containing analogs .

Physicochemical and Pharmacokinetic Comparison

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized during synthesis?

- Methodological Answer : The compound can be synthesized via microwave-assisted cyclization of precursor chalcones using indium(III) chloride as a catalyst, achieving yields up to 63% . Key steps include optimizing reaction time (e.g., 5 minutes at 360 W) and solvent selection (e.g., CH₂Cl₂/di-isopropylether for crystallization). Purity is enhanced by silica gel chromatography and validated via HPLC with UV detection at 254 nm .

Q. How should researchers characterize the compound’s structure and confirm stereochemical integrity?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify methoxy and dihydroisoquinoline moieties, complemented by X-ray crystallography to resolve stereochemical ambiguities (e.g., dihedral angles between fused rings) . FT-IR can confirm carbonyl (C=O) stretches near 1680 cm⁻¹ .

Q. What experimental conditions are critical for studying solubility and stability?

- Methodological Answer : Perform stability studies under varying pH (2–12), temperature (4–40°C), and light exposure using accelerated stability protocols (ICH guidelines). Solubility is assessed in DMSO, ethanol, and phosphate buffers via shake-flask method with UV-Vis quantification .

Advanced Research Questions

Q. How can molecular modeling predict interactions between this compound and biological targets?

- Methodological Answer : Employ density functional theory (DFT) to calculate electrostatic potential surfaces and docking simulations (e.g., AutoDock Vina) to model binding affinities with enzymes like cytochrome P450. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : For overlapping NMR signals, use 2D techniques (COSY, HSQC) to assign protons and carbons. If crystallographic data conflicts with computational models (e.g., dihedral angles), re-optimize the structure using B3LYP/6-31G(d) basis sets and compare RMSD values .

Q. How can researchers design analogs with improved pharmacokinetic properties?

- Methodological Answer : Modify methoxy substituents to reduce metabolic lability (e.g., replace with trifluoromethoxy groups) and use QSAR models to predict logP and permeability. Test analogs in Caco-2 cell monolayers for absorption potential .

Q. What methodologies assess the compound’s environmental fate and ecotoxicological risks?

- Methodological Answer : Conduct OECD 301 biodegradation tests in aqueous media and soil microcosms. Analyze abiotic degradation (hydrolysis, photolysis) under UV light (λ = 254 nm) and biotic pathways via LC-MS/MS to identify metabolites. Use Daphnia magna acute toxicity assays (EC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.